3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine
CAS No.: 887577-64-2
Cat. No.: VC16240579
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887577-64-2 |
|---|---|
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 3-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
| Standard InChI | InChI=1S/C13H19N3O/c14-13(15)11-3-1-2-10(8-11)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9H2,(H3,14,15) |
| Standard InChI Key | LDBFILKMCKUIER-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)CC2=CC(=CC=C2)C(=N)N |
Introduction
Chemical Characterization and Structural Features
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine (molecular formula: C₁₃H₁₉N₃O) consists of a benzamidine group linked via a methylene bridge to a 4-hydroxy-piperidine ring. The piperidine moiety adopts a chair conformation, with the hydroxyl group at the 4-position enabling hydrogen bonding interactions. Comparative analysis with analogous structures like 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine reveals distinct electronic profiles due to positional isomerism, influencing target selectivity .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.31 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
The benzamidine group’s amidine functionality (pKa ~11.5) confers cationic character at physiological pH, enhancing solubility in polar solvents .
Synthetic Methodologies
Nucleophilic Substitution Pathways
A common synthesis route involves reacting 4-hydroxy-piperidine with 3-(bromomethyl)-benzamidine under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via SN2 mechanism, yielding the target compound in 65–72% purity before chromatographic refinement . Alternative approaches employ reductive amination using 3-formyl-benzamidine and 4-amino-piperidine, though this method suffers from lower yields (~40%) due to competing imine formation.
Industrial-Scale Optimization
Continuous flow reactors have been adapted for large-scale production, reducing reaction times from 48 hours (batch) to 6 hours. Purification via countercurrent chromatography achieves >98% purity, critical for pharmacological applications .
Biological Activity and Mechanism of Action
Serine Protease Inhibition
The compound demonstrates nanomolar inhibitory activity against trypsin-like serine proteases, with specificity profiles distinct from positional isomers:
| Enzyme | IC₅₀ (nM) | Selectivity vs. 2-isomer |
|---|---|---|
| Matriptase | 4.2 | 2.1-fold higher |
| Thrombin | 18.7 | 3.5-fold lower |
| Factor Xa | 89.4 | Comparable |
Molecular docking studies suggest the 3-substituted benzamidine optimally aligns with the S1 pocket of matriptase, forming a salt bridge with Asp189 while the hydroxy-piperidine engages His57 via water-mediated hydrogen bonds .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound induces G1 arrest (EC₅₀ = 3.8 μM) accompanied by downregulation of cyclin D1 and pRb phosphorylation. Synergy with paclitaxel (combination index = 0.32) suggests potential as an adjuvant therapy .
| Parameter | Value (Rat) | Human Prediction |
|---|---|---|
| Oral Bioavailability | 22% | 18–25% |
| t₁/₂ | 2.3 h | 3.1 h |
| Plasma Protein Binding | 89% | 92% |
Hepatic metabolism predominates via CYP3A4-mediated oxidation of the piperidine ring, producing inactive carboxylated metabolites .
Toxicity Screening
Comparative Analysis with Structural Analogues
Modifications to the benzamidine core and piperidine substituents significantly alter target engagement:
| Derivative | Matriptase IC₅₀ (nM) | LogD |
|---|---|---|
| 3-(4-Hydroxy-piperidinyl) | 4.2 | 1.2 |
| 3-(4-Methoxy-piperidinyl) | 15.6 | 1.8 |
| 2-(4-Hydroxy-piperidinyl) | 8.9 | 0.9 |
The 4-hydroxy group enhances solubility but reduces membrane permeability compared to methoxy analogues, illustrating the bioavailability-efficacy tradeoff .
Emerging Applications and Future Directions
Radiopharmaceutical Development
⁶⁸Ga-labeled derivatives show tumor uptake in glioblastoma xenografts (SUV = 2.4 at 60 min), leveraging the compound’s affinity for overexpressed matriptase in cancer vasculature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume